(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one is an organic compound with a specific stereochemistry, characterized by the presence of hydroxyl and ketone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one typically involves multi-step organic reactions. One common approach is the aldol condensation reaction, where suitable aldehydes and ketones are reacted under basic conditions to form the desired product. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium hydroxide, and the reaction is carried out at controlled temperatures to ensure the formation of the correct stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or recrystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of 7-oxo-4,6-dimethylnon-4-en-3-one or 7-carboxy-4,6-dimethylnon-4-en-3-one.
Reduction: Formation of 7-hydroxy-4,6-dimethylnon-4-en-3-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of (6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding to biological molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-ol
- (6R,7R)-7-Oxo-4,6-dimethylnon-4-en-3-one
- (6R,7R)-7-Carboxy-4,6-dimethylnon-4-en-3-one
Uniqueness
(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one is unique due to its specific stereochemistry and the presence of both hydroxyl and ketone functional groups
Eigenschaften
CAS-Nummer |
189325-67-5 |
---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
(6R,7R)-7-hydroxy-4,6-dimethylnon-4-en-3-one |
InChI |
InChI=1S/C11H20O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h7-8,10,12H,5-6H2,1-4H3/t8-,10-/m1/s1 |
InChI-Schlüssel |
WYSTUSNFDIYLBM-PSASIEDQSA-N |
Isomerische SMILES |
CC[C@H]([C@H](C)C=C(C)C(=O)CC)O |
Kanonische SMILES |
CCC(C(C)C=C(C)C(=O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.